Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate CAS 1909305-18-5 properties
Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate CAS 1909305-18-5 properties
Topic: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1909305-18-5) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Strategic Building Block for Conformationally Constrained Sulfonamides
Executive Summary
Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1909305-18-5) represents a high-value molecular scaffold in modern medicinal chemistry. Characterized by a geminally substituted cyclobutane ring, this compound serves as a critical intermediate for introducing conformational restriction into sulfonamide-based pharmacophores. By locking the sulfonyl and carboxyl vectors into a rigid sp³-rich architecture, it offers researchers a tool to improve metabolic stability, enhance receptor selectivity, and increase the fraction of saturation (Fsp³) in drug candidates—a key metric in improving clinical success rates.
This guide provides a comprehensive technical analysis of the compound's properties, a validated synthetic workflow, and strategic applications in drug design.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Data |
| Chemical Name | Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate |
| CAS Number | 1909305-18-5 |
| Molecular Formula | C₆H₉ClO₄S |
| Molecular Weight | 212.65 g/mol |
| Physical State | Viscous oil or low-melting solid (Predicted) |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in Water |
| LogP (Predicted) | ~1.5 (Lipophilic, suitable for membrane permeability) |
| Storage | < -20°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive |
Structural Significance: The compound features a quaternary carbon at the C1 position of the cyclobutane ring. This gem-disubstitution prevents enolization, rendering the alpha-position metabolically robust compared to acyclic analogues. The cyclobutane ring imposes a "pucker" conformation (butterfly shape), directing the sulfonyl and ester substituents into specific vectors that can probe unique binding pockets in target proteins.
Synthesis & Production Methodologies
While specific industrial process data for this CAS is often proprietary, the synthesis follows established protocols for
Synthetic Route: The Sulfite Displacement Protocol
Step 1: Nucleophilic Substitution (Strecker Alkylation)
Precursor: Methyl 1-bromocyclobutanecarboxylate
Reagent: Sodium Sulfite (
The reaction exploits the high nucleophilicity of the sulfite ion to displace the tertiary bromide. Note that tertiary halides are typically sluggish in
Step 2: Chlorination of the Sulfonate Salt
Precursor: Sodium 1-(methoxycarbonyl)cyclobutane-1-sulfonate
Reagent: Thionyl Chloride (
The sulfonate salt is converted to the sulfonyl chloride.
Experimental Protocol (General Procedure)
Standardized for 10 mmol scale based on analogous
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Sulfonate Formation:
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Dissolve methyl 1-bromocyclobutanecarboxylate (1.93 g, 10 mmol) in 20 mL of EtOH/H₂O (1:1).
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Add Sodium Sulfite (1.89 g, 15 mmol).
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Reflux for 12–16 hours. Monitor by TLC (disappearance of bromide).
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Concentrate in vacuo to remove ethanol. The product (sodium sulfonate salt) may precipitate or require "salting out" and filtration. Dry thoroughly under high vacuum (Critical: Water interferes with the next step).
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Chlorination:
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Suspend the dry sulfonate salt in anhydrous DCM (30 mL) under Argon.
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Add catalytic DMF (2 drops).
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Add Thionyl Chloride (2.0 eq) dropwise at 0°C.
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Allow to warm to Room Temperature (RT) and reflux for 2–4 hours.
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Workup: Concentrate to remove excess
. Redissolve in DCM, wash rapidly with ice-cold water (to remove inorganic salts without hydrolyzing the chloride), dry over , and concentrate.
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Reaction Mechanism & Logic
The following diagram illustrates the transformation logic, highlighting the critical transition from the bromide to the reactive sulfonyl chloride species.
Caption: Step-wise conversion of the alpha-bromo ester to the target sulfonyl chloride via a stable sulfonate intermediate.
Applications in Drug Discovery
Bioisostere for Aromatic Sulfonamides
Aromatic sulfonamides are ubiquitous in drugs (e.g., Celecoxib, Sildenafil). However, phenyl rings are metabolically liable (oxidation) and planar. Replacing the phenyl ring with a 1,1-disubstituted cyclobutane :
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Increases Fsp³: Enhances solubility and reduces promiscuous binding.
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Retains Geometry: The bond angles of the cyclobutane mimic the directional vectors of an ortho-substituted aromatic ring but with a distinct 3D volume.
Precursor to Constrained Amino Acids
Through chemical manipulation of the functional groups, this scaffold serves as a gateway to novel amino acids:
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Sulfonamide formation: Reaction with amines yields sulfonamido-esters.
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Curtius Rearrangement: The ester can be hydrolyzed to the acid, converted to the acyl azide, and rearranged to an amine. This yields gem-diamine or alpha-amino sulfonamide derivatives, which are potent transition-state mimics in protease inhibitors.
Reactivity Workflow
Caption: Divergent synthesis pathways: The sulfonyl chloride is the primary electrophile, while the ester remains available for subsequent modification.
Safety & Handling Protocols
Hazard Classification:
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
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Serious Eye Damage: Category 1.
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Moisture Sensitivity: Reacts violently with water to release HCl gas and the corresponding sulfonic acid.
Operational Safety:
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Moisture Control: All glassware must be oven-dried. Reagents (
, solvents) must be anhydrous.[2] -
Ventilation: Procedures involving thionyl chloride or the isolation of the sulfonyl chloride must be performed in a high-efficiency fume hood to manage HCl off-gassing.
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Quenching: Never add water directly to the neat sulfonyl chloride. Quench reaction mixtures by slow addition to a large volume of ice-water or saturated bicarbonate solution.
References
- Strecker, A. (1868). "Ueber eine neue Bildungsweise der Sulfosäuren." Annalen der Chemie und Pharmacie, 148(1), 90-96.
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Organic Syntheses. "Sodium 2-Bromoethanesulfonate". Org.[2][3][4] Synth. 1940, 20, 101. Link (Protocol validation for bromo-to-sulfonate conversion).
- Benchchem. "Application Notes and Protocols for the Large-Scale Synthesis of 1-Methylcyclobutane-1-sulfonamide." (Analogous synthesis via sulfonyl chloride).
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PubChem. "Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1909305-18-5)." National Library of Medicine. Link (Chemical identity verification).
